molecular formula C22H19ClN4O2 B2573253 N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923201-76-7

N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2573253
CAS No.: 923201-76-7
M. Wt: 406.87
InChI Key: PHRNVCYRJLZGOH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, substituted with various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-phenyl-3-oxo-2H-pyridine-7-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[4,3-c]pyridine derivatives with different substituents. Examples include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of the biological activity of this compound, including its cytotoxic effects against various cancer cell lines and its mechanism of action.

Biological Activity Overview

Recent studies have highlighted the biological activities of pyrazole derivatives, including their anti-inflammatory and anticancer properties. The compound in focus has shown promising results in various assays, indicating its potential as a therapeutic agent.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
MCF7 (breast cancer)0.01Induction of apoptosis
NCI-H460 (lung cancer)0.03Inhibition of Aurora-A kinase
A549 (lung cancer)26Induction of autophagy
HepG2 (liver cancer)7.01 ± 0.60Microtubule disassembly

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance:

  • Aurora-A Kinase Inhibition : This compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, which is crucial for mitotic progression.
  • Microtubule Disruption : It interacts with tubulin, leading to microtubule disassembly and subsequent apoptosis in cancer cells.

Case Studies

  • Study on MCF7 Cell Lines : A study conducted by Mohareb et al. demonstrated that compounds similar to N-(3-chloro-4-methylphenyl)-5-ethyl exhibited significant cytotoxicity against MCF7 cells with an IC50 value as low as 0.01 µM, suggesting a potent apoptotic effect.
  • Inhibition of CDK2 : Another investigation revealed that derivatives of this compound inhibited CDK2 activity significantly, leading to cell cycle arrest in the G1 phase.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-3-26-12-17(21(28)24-15-10-9-14(2)19(23)11-15)20-18(13-26)22(29)27(25-20)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRNVCYRJLZGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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